Furo[3,2-g][1,2]benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofuro[6,7-d]isoxazole is a heterocyclic compound that combines the structural features of benzofuran and isoxazole. This unique fusion results in a compound with significant potential in various fields, particularly in medicinal chemistry. The benzofuran moiety consists of a benzene ring fused to a furan ring, while the isoxazole moiety contains a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. The combination of these two moieties imparts unique chemical and biological properties to Benzofuro[6,7-d]isoxazole.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzofuro[6,7-d]isoxazole typically involves multi-step processes. One common method starts with the preparation of 5-chlorosalicylaldehyde, which undergoes etherification and dehydrative cyclization under basic conditions to form the benzofuran core. The isoxazole ring is then constructed through cyclization reactions involving appropriate precursors .
Industrial Production Methods: Industrial production of Benzofuro[6,7-d]isoxazole may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzofuro[6,7-d]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens, alkylating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Benzofuro[6,7-d]isoxazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and polymers
Mechanism of Action
The mechanism of action of Benzofuro[6,7-d]isoxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of critical biological processes in pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Benzofuro[6,7-d]isoxazole can be compared with other similar compounds, such as:
Benzofuran: Shares the benzofuran moiety but lacks the isoxazole ring, resulting in different chemical and biological properties.
Isoxazole: Contains the isoxazole ring but lacks the benzofuran moiety, leading to distinct reactivity and applications.
Benzofuran-Isoxazole Hybrids: These hybrids combine both moieties and exhibit unique properties that make them valuable in medicinal chemistry
The uniqueness of Benzofuro[6,7-d]isoxazole lies in its combined structural features, which confer a diverse range of chemical reactivity and biological activity, making it a promising candidate for further research and development.
Properties
CAS No. |
211-48-3 |
---|---|
Molecular Formula |
C9H5NO2 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
furo[3,2-g][1,2]benzoxazole |
InChI |
InChI=1S/C9H5NO2/c1-2-7-5-10-12-9(7)8-6(1)3-4-11-8/h1-5H |
InChI Key |
TUEOAWXILJUFIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C1C=CO3)ON=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.